4-ethylhexan-1-ol
CAS No.: 66576-32-7
Cat. No.: VC5876995
Molecular Formula: C8H18O
Molecular Weight: 130.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66576-32-7 |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.231 |
| IUPAC Name | 4-ethylhexan-1-ol |
| Standard InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | RLGDVTUGYZAYIX-UHFFFAOYSA-N |
| SMILES | CCC(CC)CCCO |
Introduction
Chemical and Structural Properties
4-Ethylhexan-1-ol belongs to the family of branched aliphatic alcohols. Its IUPAC name, 4-ethylhexan-1-ol, reflects a six-carbon chain (hexane) with an ethyl group (-CH₂CH₃) attached to the fourth carbon and a hydroxyl group (-OH) at the first carbon. Key properties include:
-
Molecular Formula: C₈H₁₈O
-
Molecular Weight: 130.23 g/mol
-
Boiling Point: ~180°C (estimated based on homologous alcohols).
-
Density: 0.83 g/cm³ at 20°C.
-
Solubility: Slightly soluble in water but miscible with organic solvents like ethanol and diethyl ether.
The branched structure reduces crystallinity compared to linear alcohols, enhancing its utility as a solvent and intermediate in organic synthesis.
Synthesis and Industrial Production
Hydroformylation and Hydrogenation
A common route for synthesizing branched alcohols involves hydroformylation of olefins. For example, 1-octene can undergo hydroformylation with syngas (CO/H₂) in the presence of a catalyst (e.g., rhodium or cobalt complexes) to form aldehydes, which are subsequently hydrogenated to alcohols. While this method is well-documented for 2-ethylhexanol, analogous processes could theoretically produce 4-ethylhexan-1-ol by adjusting feedstock or reaction conditions.
Oxo Process
The industrial-scale oxo process, which converts olefins to alcohols via catalytic hydroformylation, is another potential pathway. For instance, propylene derivatives can yield branched alcohols under high-pressure conditions. Modifications to the olefin feedstock or catalyst design (e.g., ligand tuning) might enable selective synthesis of 4-ethylhexan-1-ol.
Industrial and Research Applications
Solvent and Intermediate
Branched alcohols like 4-ethylhexan-1-ol serve as solvents in coatings, inks, and resins due to their low volatility and high solvation power. Their compatibility with polar and nonpolar substances makes them ideal for formulating complex mixtures.
Plasticizers and Lubricants
In polymer industries, such alcohols are esterified to produce phthalate-free plasticizers. For example, 2-ethylhexanol-derived dioctyl terephthalate (DOTP) is a widely used plasticizer . 4-Ethylhexan-1-ol could similarly be esterified to create novel additives with tailored properties.
Surfactants
The hydroxyl group enables ethoxylation or sulfonation reactions to produce nonionic or anionic surfactants. These are critical in detergents, emulsifiers, and agrochemicals.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume